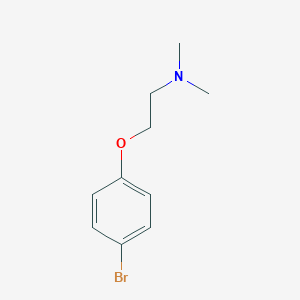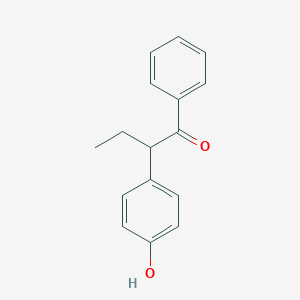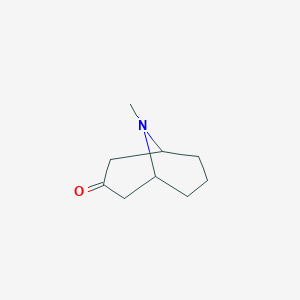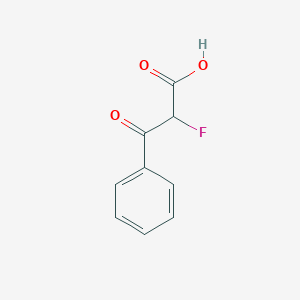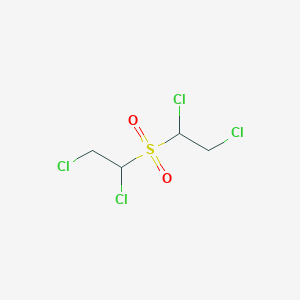
Bis(1,2-dichloroethyl)sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,2-dichloroethyl)sulfone, also known as Mustard Gas, is a potent chemical warfare agent that has been used in several wars throughout history. It is a colorless, oily liquid that has a distinct odor and is highly toxic to humans. Although it was initially developed for military purposes, it has found its way into the field of scientific research.
Wirkmechanismus
Bis(1,2-dichloroethyl)sulfone is an alkylating agent that works by reacting with the DNA in cells. It forms covalent bonds with the DNA, which leads to DNA damage. This DNA damage can lead to cell death or mutations in the DNA. Additionally, this compound can also cause oxidative stress in cells, which can lead to further damage.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It can cause DNA damage, which can lead to mutations and cancer. It can also cause oxidative stress, which can lead to cell death and damage to organs such as the liver and kidneys. This compound can also affect the immune system, leading to immunosuppression.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(1,2-dichloroethyl)sulfone has several advantages and limitations for lab experiments. One advantage is that it is a potent DNA-damaging agent, which makes it useful for studying DNA damage and repair mechanisms. However, one limitation is that it is highly toxic and can be dangerous to handle. Additionally, it can be difficult to obtain and is not widely used in scientific research.
Zukünftige Richtungen
There are several future directions for research on Bis(1,2-dichloroethyl)sulfone. One direction is to study the effects of this compound on specific types of cancer cells. Additionally, research could be done to develop new drugs that are based on the structure of this compound. Finally, research could be done to develop new methods for synthesizing this compound that are more efficient and cost-effective.
Conclusion:
This compound is a potent chemical warfare agent that has found its way into the field of scientific research. It has several biochemical and physiological effects on the body and has been used to study DNA damage and repair mechanisms, oxidative stress, and the immune system. Although it has several advantages for lab experiments, it is highly toxic and can be dangerous to handle. There are several future directions for research on this compound, including studying its effects on specific types of cancer cells and developing new drugs based on its structure.
Synthesemethoden
Bis(1,2-dichloroethyl)sulfone is synthesized by the reaction of thionyl chloride with 1,2-dichloroethane. The reaction takes place in the presence of a catalyst, such as aluminum chloride. The resulting product is then purified by distillation.
Wissenschaftliche Forschungsanwendungen
Bis(1,2-dichloroethyl)sulfone has been used in several scientific research studies. It has been used to study the effects of DNA damage and repair mechanisms in cells. It has also been used to study the effects of oxidative stress on cells. Additionally, it has been used to study the effects of this compound on the immune system.
Eigenschaften
CAS-Nummer |
19721-74-5 |
|---|---|
Molekularformel |
C4H6Cl4O2S |
Molekulargewicht |
260 g/mol |
IUPAC-Name |
1,2-dichloro-1-(1,2-dichloroethylsulfonyl)ethane |
InChI |
InChI=1S/C4H6Cl4O2S/c5-1-3(7)11(9,10)4(8)2-6/h3-4H,1-2H2 |
InChI-Schlüssel |
QTJJOZORJHAYSE-UHFFFAOYSA-N |
SMILES |
C(C(S(=O)(=O)C(CCl)Cl)Cl)Cl |
Kanonische SMILES |
C(C(S(=O)(=O)C(CCl)Cl)Cl)Cl |
Synonyme |
Bis(1,2-dichloroethyl) sulfone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol](/img/structure/B28282.png)
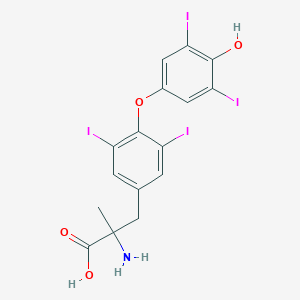
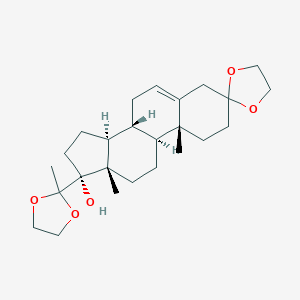
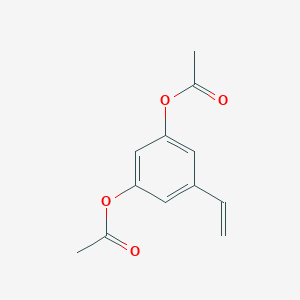
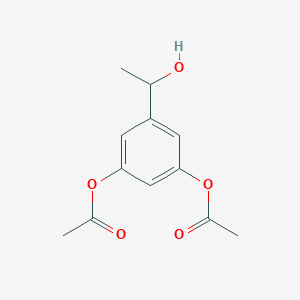
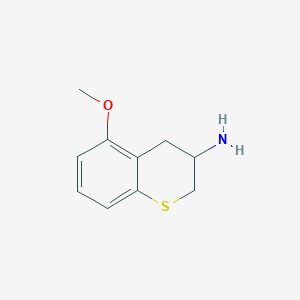
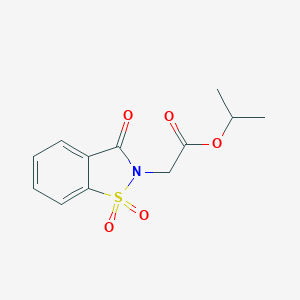
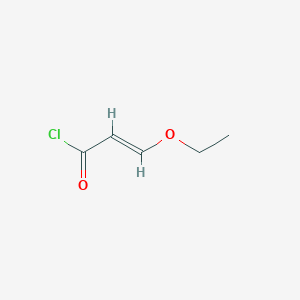
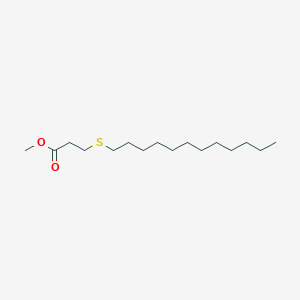
![2-[3-(3-Chlorophenyl)propyl]pyridine](/img/structure/B28324.png)
